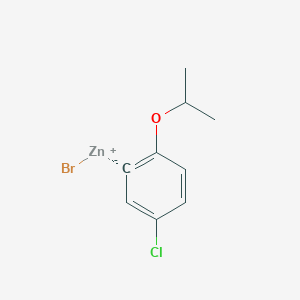
(5-Chloro-2-i-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-chloro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-chloro-2-iso-propyloxyphenyl bromide+Zn→(5-chloro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (5-chloro-2-iso-propyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-2-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts. The typical conditions include a base such as triethylamine and a solvent like tetrahydrofuran.
Oxidative Addition: This reaction requires a transition metal catalyst, often palladium, and is carried out under an inert atmosphere.
Reductive Elimination: This reaction also uses palladium catalysts and is typically performed at elevated temperatures.
Major Products
The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of molecular frameworks.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules. These molecules can be potential drug candidates or probes for studying biological processes.
Industry
In the industrial sector, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals, polymers, and materials with specific properties. Its role in cross-coupling reactions makes it a key reagent in the manufacture of various products.
Mécanisme D'action
The mechanism by which (5-chloro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which then participates in cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a catalyst. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-chloro-2-methoxyphenyl)zinc bromide
- (5-chloro-2-ethoxyphenyl)zinc bromide
- (5-chloro-2-propoxyphenyl)zinc bromide
Uniqueness
What sets (5-chloro-2-iso-propyloxyphenyl)zinc bromide apart from similar compounds is its specific reactivity and selectivity in cross-coupling reactions. The presence of the iso-propyloxy group provides steric hindrance, which can influence the reaction pathway and the selectivity of the product.
Propriétés
Formule moléculaire |
C9H10BrClOZn |
|---|---|
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BCPVCVOETYTWHL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

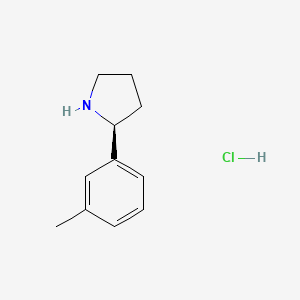
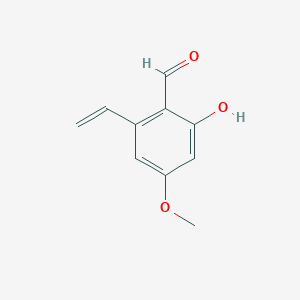
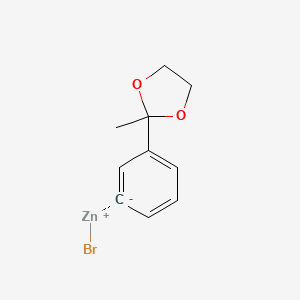
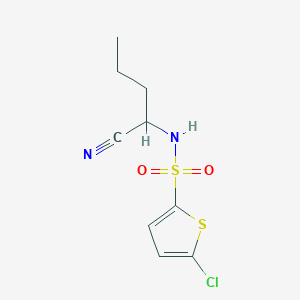

![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
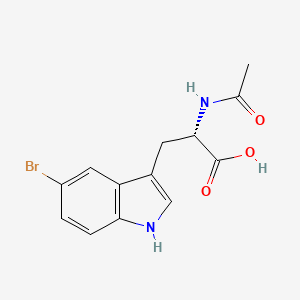
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
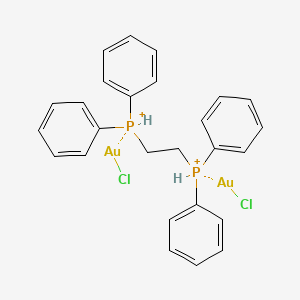
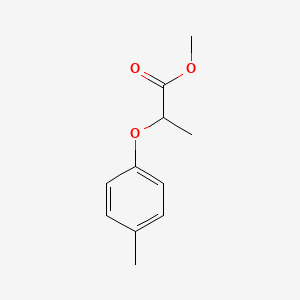
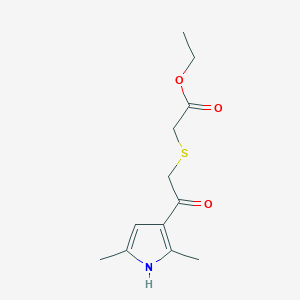
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
